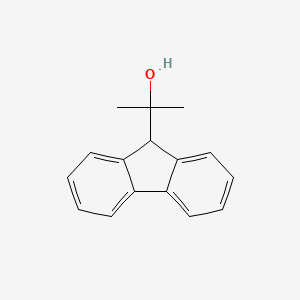![molecular formula C14H12O B13566025 2-([1,1'-Biphenyl]-2-yl)acetaldehyde](/img/structure/B13566025.png)
2-([1,1'-Biphenyl]-2-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-([1,1’-Biphenyl]-2-yl)acetaldehyde is an organic compound that belongs to the class of aldehydes It features a biphenyl group attached to an acetaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-([1,1’-Biphenyl]-2-yl)acetaldehyde can be achieved through several synthetic routes. One common method involves the oxidation of 2-([1,1’-Biphenyl]-2-yl)ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of 2-([1,1’-Biphenyl]-2-yl)acetaldehyde may involve the catalytic oxidation of 2-([1,1’-Biphenyl]-2-yl)ethanol using metal catalysts such as palladium or platinum supported on carbon. This method allows for efficient and scalable production of the compound.
化学反応の分析
Types of Reactions
2-([1,1’-Biphenyl]-2-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-([1,1’-Biphenyl]-2-yl)ethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: 2-([1,1’-Biphenyl]-2-yl)acetic acid.
Reduction: 2-([1,1’-Biphenyl]-2-yl)ethanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
2-([1,1’-Biphenyl]-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect metabolic pathways and biochemical processes within cells.
類似化合物との比較
Similar Compounds
Benzaldehyde: Similar in structure but lacks the biphenyl group.
Acetophenone: Contains a phenyl group attached to a ketone instead of an aldehyde.
Biphenyl-2-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of an acetaldehyde group.
Uniqueness
2-([1,1’-Biphenyl]-2-yl)acetaldehyde is unique due to the presence of both a biphenyl group and an aldehyde functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
特性
分子式 |
C14H12O |
|---|---|
分子量 |
196.24 g/mol |
IUPAC名 |
2-(2-phenylphenyl)acetaldehyde |
InChI |
InChI=1S/C14H12O/c15-11-10-13-8-4-5-9-14(13)12-6-2-1-3-7-12/h1-9,11H,10H2 |
InChIキー |
KSWFOSOJEHVUNJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Oxobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13565953.png)
![3-ethynyl-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13565968.png)



![tert-butyl N-{2-hydroxyspiro[3.5]nonan-7-yl}carbamate](/img/structure/B13565991.png)
![2-{1-[(Tert-butoxy)carbonyl]-3,3-dimethylpyrrolidin-2-yl}aceticacid](/img/structure/B13565992.png)

![methyl (2Z)-{(2Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}ethanoate](/img/structure/B13566015.png)
![2-Amino-1-[4-(dimethylamino)phenyl]propan-1-one](/img/structure/B13566016.png)
![Thiazolo[5,4-b]pyridin-6-ylboronic acid](/img/structure/B13566017.png)
![2-[(5-Bromopyridin-3-yl)oxy]aceticacidhydrochloride](/img/structure/B13566022.png)

